molecular formula C12H17NO3 B595888 N-(1,5-dihydroxypentan-2-yl)benzamide CAS No. 100370-35-2

N-(1,5-dihydroxypentan-2-yl)benzamide

Cat. No.: B595888
CAS No.: 100370-35-2
M. Wt: 223.272
InChI Key: PSGWJXIMZBGAFZ-UHFFFAOYSA-N
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Description

N-(1,5-dihydroxypentan-2-yl)benzamide is an organic compound with the molecular formula C12H17NO3 It is a benzamide derivative characterized by the presence of a benzene ring attached to an amide group, which is further connected to a pentane chain with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dihydroxypentan-2-yl)benzamide typically involves the reaction of benzoyl chloride with 1,5-dihydroxypentane in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amine group. The reaction conditions generally include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction and ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dihydroxypentan-2-yl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Scientific Research Applications

N-(1,5-dihydroxypentan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,5-dihydroxypentan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the context of its potential therapeutic applications, it may modulate signaling pathways involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-(1,5-dihydroxypentan-2-yl)benzamide: Unique due to its specific hydroxyl and amide functional groups.

    Benzamide: Lacks the hydroxyl groups present in this compound.

    N-(1,5-dihydroxypentan-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research .

Properties

IUPAC Name

N-(1,5-dihydroxypentan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-8-4-7-11(9-15)13-12(16)10-5-2-1-3-6-10/h1-3,5-6,11,14-15H,4,7-9H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGWJXIMZBGAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745299
Record name N-(1,5-Dihydroxypentan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100370-35-2
Record name N-(1,5-Dihydroxypentan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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